molecular formula C13H11NO4 B188230 Methyl 2-(furan-2-carbonylamino)benzoate CAS No. 60943-80-8

Methyl 2-(furan-2-carbonylamino)benzoate

Cat. No.: B188230
CAS No.: 60943-80-8
M. Wt: 245.23 g/mol
InChI Key: KDYJZZRGSCMQNQ-UHFFFAOYSA-N
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Description

Methyl 2-(furan-2-carbonylamino)benzoate is a benzoic acid derivative featuring a furan-2-carbonylamino substituent at the 2-position of the benzene ring, esterified with a methyl group.

Properties

CAS No.

60943-80-8

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 2-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C13H11NO4/c1-17-13(16)9-5-2-3-6-10(9)14-12(15)11-7-4-8-18-11/h2-8H,1H3,(H,14,15)

InChI Key

KDYJZZRGSCMQNQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2

Other CAS No.

60943-80-8

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-4-nitrobenzyl 2-(2-furoylamino)benzoate (C₁₉H₁₃ClN₂O₆)

  • Structural Differences: The benzyl ester group is substituted with a chloro-nitrobenzyl moiety instead of a methyl ester.
  • Molecular Weight: 400.77 g/mol (vs. 275.25 g/mol for this compound).

Mefenamic Acid (C₁₅H₁₅NO₂)

  • Structural Differences: Features a 2-(2,3-dimethylphenyl)amino substituent instead of the furan-2-carbonylamino group. The absence of the ester group (carboxylic acid instead) increases polarity and acidity (pKa ~4.2) .
  • Physicochemical Properties: Lower logP (3.02) compared to this compound (estimated logP ~2.5–3.0), indicating differences in lipophilicity due to substituent effects .

Methyl 2-[(Phenoxycarbonyl)amino]benzoate

  • Structural Differences: Replaces the furan-2-carbonyl group with a phenoxycarbonyl moiety.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 275.25 ~2.8 ~0.5 (DMSO) Not reported
2-Chloro-4-nitrobenzyl derivative 400.77 ~3.5 <0.1 (Water) Not reported
Mefenamic Acid 241.29 3.02 0.02 (Water) 230–235
Methyl 2-(dimethylamino)benzoate 193.21 ~1.9 High (Polar solvents) Not reported

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, NO₂) increase molecular weight and logP, reducing aqueous solubility.
  • The furan ring in this compound may contribute to moderate lipophilicity, comparable to Mefenamic Acid but lower than its chloro-nitrobenzyl analog .

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